molecular formula C29H30ClN5O2S B606461 CaMKII-IN-1

CaMKII-IN-1

Cat. No.: B606461
M. Wt: 548.1 g/mol
InChI Key: LGUUETDTMQTHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CaMKII-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically involves:

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes scaling up the synthesis process, optimizing reaction times and temperatures, and using efficient purification techniques.

Chemical Reactions Analysis

CaMKII-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to convert this compound into its reduced form.

    Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CaMKII-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

CaMKII-IN-1 exerts its effects by selectively inhibiting the activity of CaMKII. The mechanism of action involves binding to the active site of CaMKII, preventing the phosphorylation of its substrates. This inhibition disrupts the signaling pathways mediated by CaMKII, leading to altered cellular responses. The molecular targets of this compound include the catalytic domain of CaMKII, where it competes with ATP and substrate binding, thereby blocking the kinase activity .

Comparison with Similar Compounds

CaMKII-IN-1 is unique in its high selectivity and potency against CaMKII compared to other similar compounds. Some similar compounds include:

    KN-62: A well-known CaMKII inhibitor, but with lower selectivity and potency compared to this compound.

    KN-93: Another CaMKII inhibitor with broader kinase inhibition profile and less selectivity.

    AIP (Autocamtide-2-related inhibitory peptide): A peptide inhibitor of CaMKII with different mechanism of action and lower potency.

This compound stands out due to its high selectivity and potency, making it a valuable tool for studying CaMKII-related pathways and for potential therapeutic applications .

Properties

IUPAC Name

N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30ClN5O2S/c1-21-25(30)13-8-14-27(21)38(36,37)34-28-24-20-35(19-23-11-6-3-7-12-23)18-16-26(24)32-29(33-28)31-17-15-22-9-4-2-5-10-22/h2-14H,15-20H2,1H3,(H2,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUUETDTMQTHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=NC3=C2CN(CC3)CC4=CC=CC=C4)NCCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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